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2-Chloro-5-fluoro-3-methoxybenzonitrile

Catalog No.
S8296813
CAS No.
M.F
C8H5ClFNO
M. Wt
185.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-fluoro-3-methoxybenzonitrile

Product Name

2-Chloro-5-fluoro-3-methoxybenzonitrile

IUPAC Name

2-chloro-5-fluoro-3-methoxybenzonitrile

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

InChI

InChI=1S/C8H5ClFNO/c1-12-7-3-6(10)2-5(4-11)8(7)9/h2-3H,1H3

InChI Key

MLEGGVSPWRTKOL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1Cl)C#N)F

Canonical SMILES

COC1=CC(=CC(=C1Cl)C#N)F

Systematic IUPAC Nomenclature and CAS Registry Identification

The IUPAC name for this compound is 2-chloro-5-fluoro-3-methoxybenzonitrile, reflecting the substituents’ positions on the benzene ring. The numbering begins at the nitrile group (position 1), with chlorine at position 2, fluorine at position 5, and a methoxy group at position 3 (Figure 1). Its CAS Registry Number is 1896256-70-4, which ensures unambiguous identification across chemical databases.

Molecular Formula and Weight

  • Molecular Formula: C₈H₅ClFNO
  • Molecular Weight: 185.58 g/mol

Positional Isomerism in Chloro-Fluoro-Methoxybenzonitrile Derivatives

Positional isomers of this compound exhibit distinct physicochemical and biological properties. For example:

Isomer NameCAS NumberMolecular FormulaMelting Point (°C)
2-Chloro-6-fluoro-3-methoxybenzonitrile886761-59-7C₈H₅ClFNO100–104
3-Chloro-5-fluoro-4-methoxybenzonitrile886497-30-9C₈H₅ClFNONot reported

The ortho-chloro and para-fluoro substitution in 2-chloro-5-fluoro-3-methoxybenzonitrile enhances its dipole moment (estimated 3.2 D) compared to meta-substituted isomers.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

185.0043696 g/mol

Monoisotopic Mass

185.0043696 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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